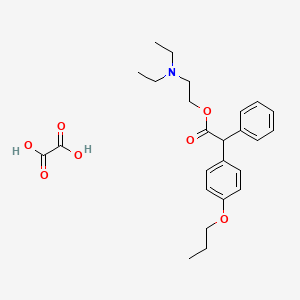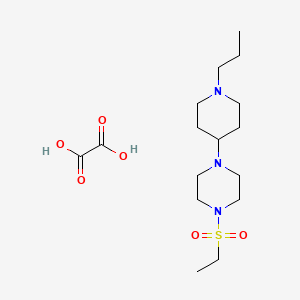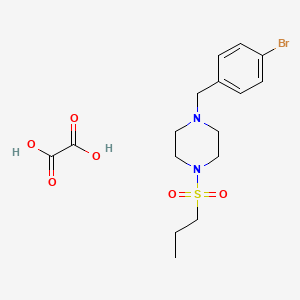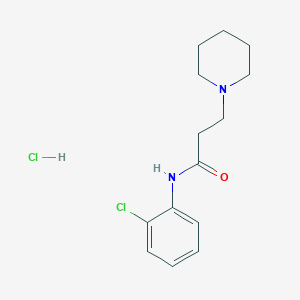
2-(diethylamino)ethyl phenyl(4-propoxyphenyl)acetate oxalate
説明
2-(diethylamino)ethyl phenyl(4-propoxyphenyl)acetate oxalate, also known as propofol, is a widely used intravenous anesthetic agent. It was first introduced in the 1980s and has since become a popular choice for general anesthesia due to its rapid onset and short duration of action. In
科学的研究の応用
Propofol has been extensively studied for its anesthetic properties, but it has also been found to have other potential applications in scientific research. It has been shown to have neuroprotective effects, and recent studies have explored its potential in treating traumatic brain injury, stroke, and other neurological disorders. Propofol has also been studied for its anti-inflammatory properties and its potential in reducing oxidative stress.
作用機序
Propofol works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to increased inhibition of neuronal activity and subsequent sedation. It also has effects on other neurotransmitter systems, including the glutamate and dopamine systems. The exact mechanism of action of 2-(diethylamino)ethyl phenyl(4-propoxyphenyl)acetate oxalate is still not fully understood, and further research is needed to elucidate its effects on these systems.
Biochemical and Physiological Effects
Propofol has a number of biochemical and physiological effects, including decreased heart rate and blood pressure, respiratory depression, and decreased cerebral blood flow. It also has effects on the immune system, including decreased cytokine production and modulation of immune cell activity. These effects can have both positive and negative implications for its use as an anesthetic agent and for its potential applications in scientific research.
実験室実験の利点と制限
Propofol has a number of advantages for use in laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of anesthesia levels. It is also relatively easy to administer and has a low incidence of adverse effects. However, it does have some limitations, including its potential to interfere with certain experimental measurements and its effects on physiological parameters, which can vary depending on the species and strain of animal used.
将来の方向性
There are a number of potential future directions for research on 2-(diethylamino)ethyl phenyl(4-propoxyphenyl)acetate oxalate. One area of interest is its potential for use in treating neurological disorders, including traumatic brain injury and stroke. Further research is also needed to elucidate its effects on the immune system and its potential for use in treating inflammatory conditions. Other areas of interest include its effects on the gut microbiome and its potential for use in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a widely used intravenous anesthetic agent that has a number of potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are a number of potential future directions for research on this compound. Further research is needed to fully elucidate its effects on the immune system and its potential for use in treating neurological and inflammatory disorders.
特性
IUPAC Name |
2-(diethylamino)ethyl 2-phenyl-2-(4-propoxyphenyl)acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.C2H2O4/c1-4-17-26-21-14-12-20(13-15-21)22(19-10-8-7-9-11-19)23(25)27-18-16-24(5-2)6-3;3-1(4)2(5)6/h7-15,22H,4-6,16-18H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQICIDSUDXQJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCCN(CC)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B3946409.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)

![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)


![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)

